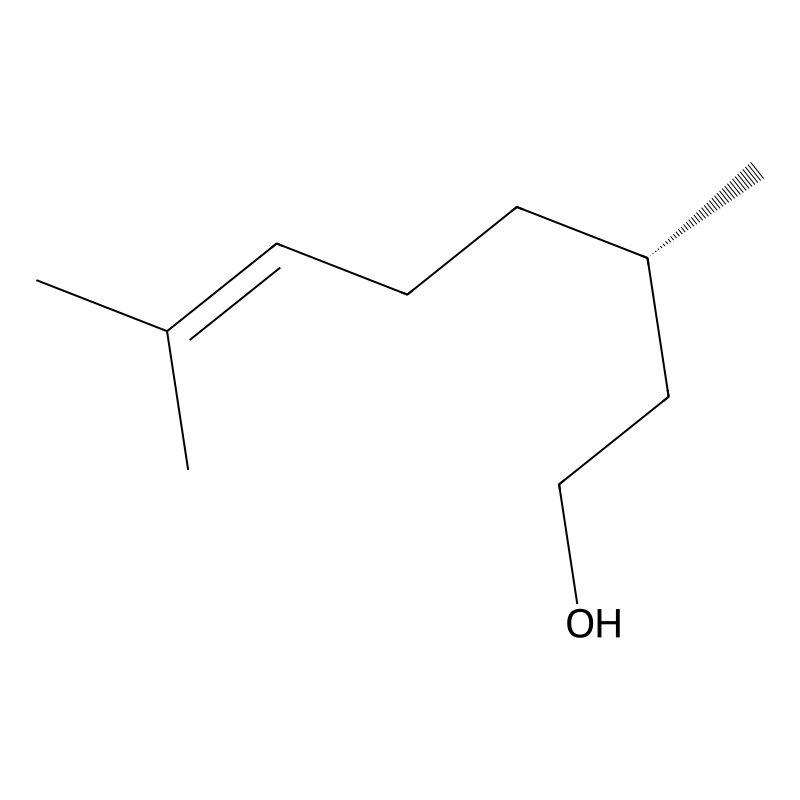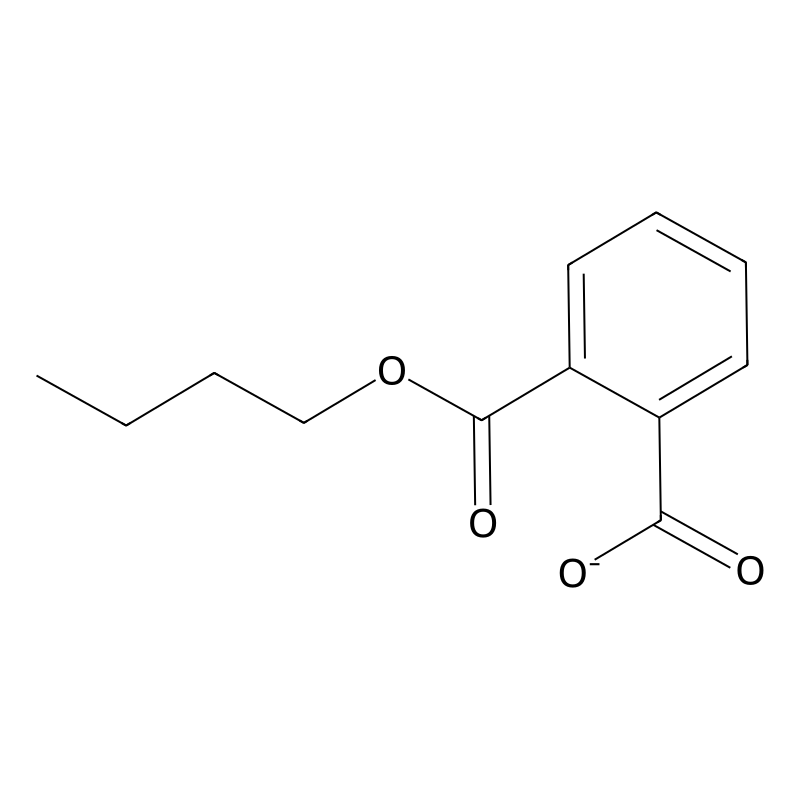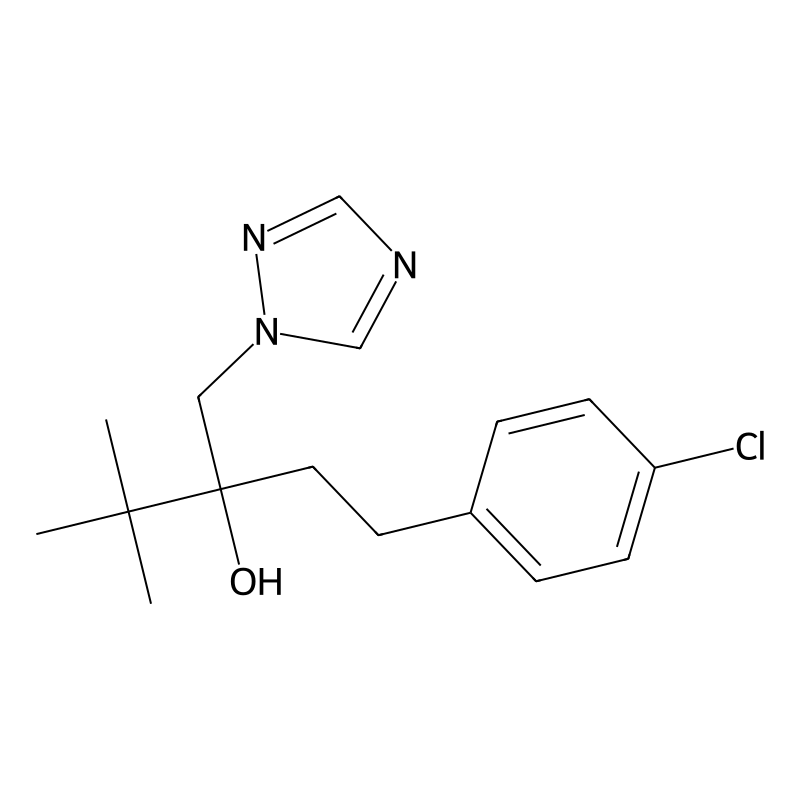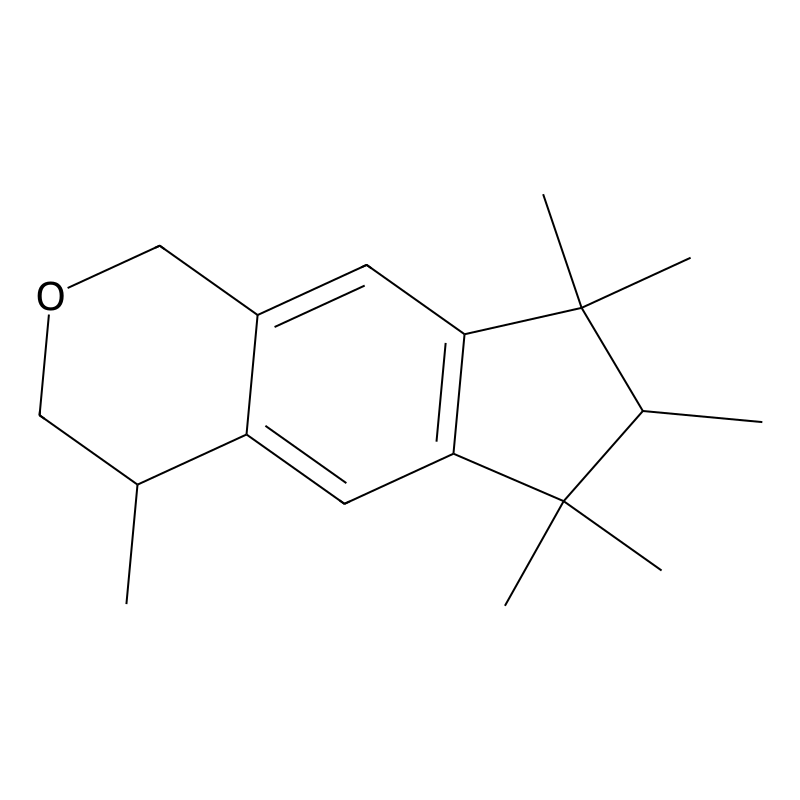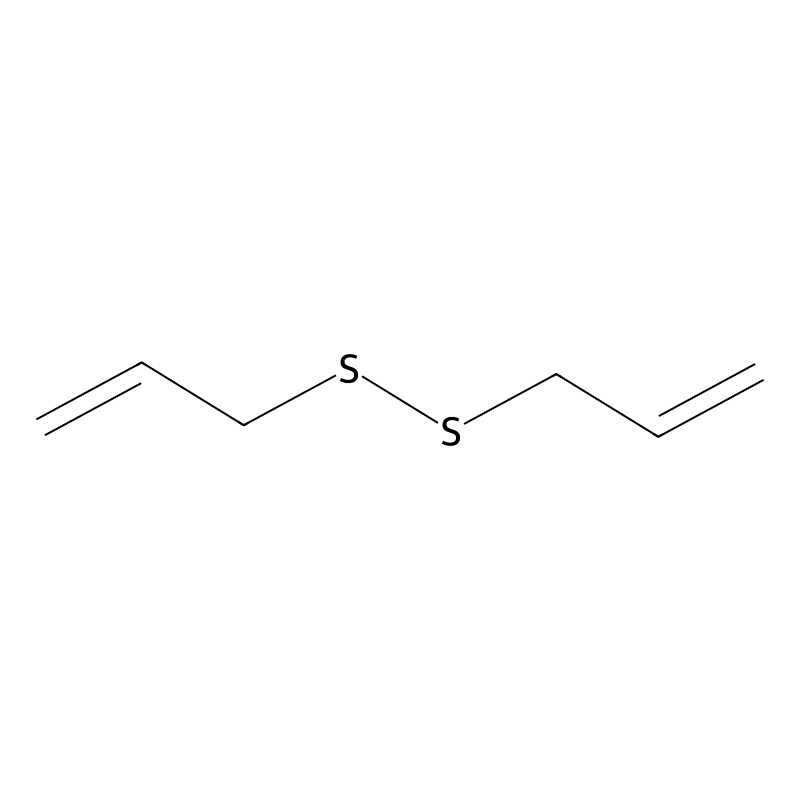Food & Cosmetic Component Standards
CAS No.:518-47-8
Molecular Formula:C20H10Na2O5
Molecular Weight:376.3 g/mol
Availability:
In Stock
CAS No.:7540-51-4
Molecular Formula:C10H20O
Molecular Weight:156.26 g/mol
Availability:
In Stock
CAS No.:131-70-4
Molecular Formula:C12H13O4-
Molecular Weight:221.23 g/mol
Availability:
In Stock
CAS No.:107534-96-3
Molecular Formula:C16H22ClN3O
Molecular Weight:307.82 g/mol
Availability:
In Stock
CAS No.:1222-05-5
Molecular Formula:C₁₈H₂₆O
Molecular Weight:258.4 g/mol
Availability:
In Stock
CAS No.:2179-57-9
Molecular Formula:C6H10S2
Molecular Weight:146.3 g/mol
Availability:
In Stock

